1-Benzyl-3-methyl-2-azepanone

Description

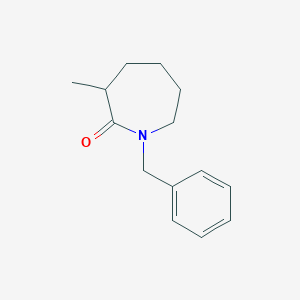

1-Benzyl-3-methyl-2-azepanone is a seven-membered cyclic ketone (azepanone) with a benzyl group at position 1 and a methyl group at position 3. The 2-azepanone core features a carbonyl group at position 2, which confers unique reactivity compared to non-ketone azepanes. Key spectroscopic characteristics inferred from structurally related compounds include:

Propriétés

IUPAC Name |

1-benzyl-3-methylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-7-5-6-10-15(14(12)16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWORBBROWYQGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

1-(2-Methylbenzyl)azepane

- Structure : Lacks the 2-ketone group, making it a saturated azepane derivative.

- Properties: Reduced polarity compared to 1-Benzyl-3-methyl-2-azepanone, as evidenced by higher solubility in non-polar solvents .

- Synthesis : Prepared via alkylation of azepane with 2-methylbenzyl bromide, yielding 76% isolated product .

1-[3-(2-Phenoxyethoxy)benzoyl]azepane

- Structure: Features a benzoyl group substituted with a phenoxyethoxy chain, increasing molecular weight (339.43 g/mol vs. ~245 g/mol for the target compound).

Ring Size Variations

Piperidone Derivatives (6-Membered Rings)

Substituent Effects

*Estimated based on structural analogs.

Research Findings

- Synthetic Efficiency : Alkylation strategies for azepane derivatives (e.g., 76% yield for 1-(2-Methylbenzyl)azepane) highlight scalable methods applicable to the target compound .

- Spectroscopic Trends: Carbonyl resonances in 13C NMR provide a clear distinction between azepanones and non-ketone analogs .

- Substituent Impact: Bulkier groups (e.g., phenoxyethoxy in ) reduce solubility in aqueous media but improve stability in organic phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.